molecular formula C20H15F3N4O2S2 B319757 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No.: B319757
M. Wt: 464.5 g/mol
InChI Key: DETNLQOQRBNMBD-UHFFFAOYSA-N
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Description

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a complex organic compound that features a combination of benzothiophene, pyrimidine, and furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzothiophene core: This can be achieved through cyclization reactions involving thiophene derivatives.

    Introduction of the cyano group: This step may involve nucleophilic substitution reactions.

    Attachment of the pyrimidine moiety: This can be done through coupling reactions using appropriate pyrimidine derivatives.

    Incorporation of the furan ring: This step may involve further coupling or substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This may involve the conversion of functional groups to their oxidized forms.

    Reduction: This may involve the reduction of the cyano group to an amine.

    Substitution: This may involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biology, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide would depend on its specific application. For example, if it is used as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(methyl)-2-pyrimidinyl]thio}acetamide
  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(ethyl)-2-pyrimidinyl]thio}acetamide

Uniqueness

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide lies in its trifluoromethyl group, which can impart unique chemical and biological properties, such as increased metabolic stability and enhanced binding affinity to biological targets.

Properties

Molecular Formula

C20H15F3N4O2S2

Molecular Weight

464.5 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H15F3N4O2S2/c21-20(22,23)16-8-13(14-5-3-7-29-14)25-19(26-16)30-10-17(28)27-18-12(9-24)11-4-1-2-6-15(11)31-18/h3,5,7-8H,1-2,4,6,10H2,(H,27,28)

InChI Key

DETNLQOQRBNMBD-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C#N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CO4)C#N

Origin of Product

United States

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